molecular formula C6H14O2 B14758646 4-Methoxypentan-1-ol CAS No. 818-56-4

4-Methoxypentan-1-ol

Cat. No.: B14758646
CAS No.: 818-56-4
M. Wt: 118.17 g/mol
InChI Key: FSWHSYHYMTVSEL-UHFFFAOYSA-N
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Description

4-Methoxypentan-1-ol is an organic compound with the molecular formula C6H14O2. It is a primary alcohol with a methoxy group attached to the fourth carbon of the pentane chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxypentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. This reaction proceeds via an addition mechanism where the methanol adds to the triple bond of the alkyne, forming the desired product .

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-methoxypentanal. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Thionyl chloride

Major Products Formed:

    Oxidation: 4-Methoxypentanoic acid

    Reduction: 4-Methoxypentane

    Substitution: 4-Methoxypentyl chloride

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

818-56-4

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

4-methoxypentan-1-ol

InChI

InChI=1S/C6H14O2/c1-6(8-2)4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

FSWHSYHYMTVSEL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)OC

Origin of Product

United States

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